![molecular formula C17H18N4O4S B2386791 Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 332904-57-1](/img/structure/B2386791.png)
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
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Description
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity in Cancer Cells
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate has been evaluated for its antiproliferative effects against cancer cell lines such as K562, MV4-11, and MCF-7. Notably, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a derivative of this compound, displayed low micromolar GI50 values. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), and reduced proliferating cell nuclear antigen (PCNA) expression levels .
Fluorescent pH Sensing
Among the synthesized derivatives, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited potent pH-sensing properties. It serves as an effective pH indicator, enabling both fluorescence intensity-based and ratiometric pH measurements .
Synthesis of Coumarin Derivatives
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate can be utilized as a precursor for the synthesis of 7-hydroxy-4-substituted coumarins. These coumarins have diverse applications, including antioxidant, anti-inflammatory, and antimicrobial activities .
Modified Biginelli Reaction
This compound can be synthesized via the modified Biginelli reaction. By combining benzaldehyde, p-tolylurea, and methyl acetoacetate under microwave irradiation and catalysis by TsOH (p-toluenesulfonic acid), it yields methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction provides a convenient route to access the target compound .
properties
IUPAC Name |
methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-9-12(22)25-3/h4-7H,8-9H2,1-3H3,(H,19,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPMIYQZXSRPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)OC)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate |
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